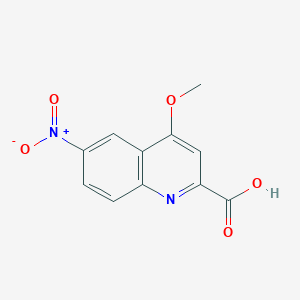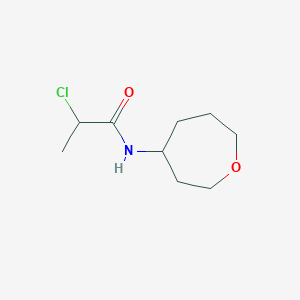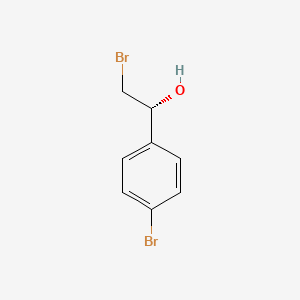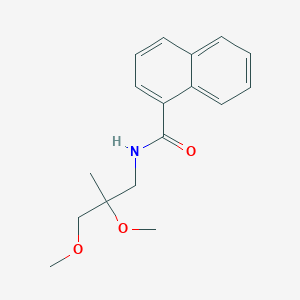
4-Methoxy-6-nitroquinoline-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-6-nitroquinoline-2-carboxylic acid is a chemical compound with the molecular formula C11H8N2O5 and a molecular weight of 248.19 . It is used in scientific research and has unique properties that make it a valuable tool for studying various processes and reactions.
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C11H8N2O5. The exact structure would require more detailed analysis, such as NMR or X-ray crystallography, which is not provided in the search results .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants used. Specific details about its chemical reactions are not available in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the search results .Applications De Recherche Scientifique
Photolabile Protecting Groups
The use of aromatic substituents like 4-methoxy groups has been explored for enhancing the photolysis efficiency of photolabile protecting groups. These groups are instrumental in the controlled release of carboxylic acids upon light exposure, which is crucial for the site-specific delivery of neuroactive amino acids and other bioactive molecules. The 4-methoxy substitution significantly improves photolysis efficiency, offering a potential pathway for the development of more efficient drug delivery systems (Papageorgiou & Corrie, 2000).
Catalytic Reduction of Nitroarenes
In the realm of catalysis, the reduction of nitroarenes to aminoarenes using formic acid in the presence of ruthenium catalysts is another application. This process, which can include substituents like methoxy groups, is essential for the synthesis of various aromatic compounds, including quinolines, which are key scaffolds in many pharmaceutical agents (Watanabe et al., 1984).
Synthesis of Pyrroloquinolines
The compound is also pivotal in the synthesis of complex heterocyclic structures like pyrrolo[4,3,2-de]quinolines, which are valuable in the synthesis of natural products and potential therapeutic agents. This synthesis pathway involves the nitration of methoxy-substituted quinolines, demonstrating the compound's utility in constructing complex and biologically significant molecules (Roberts et al., 1997).
Natural Product Isolation
Interestingly, 4-Methoxy-6-nitroquinoline-2-carboxylic acid and its derivatives have been identified in natural sources such as Ephedra species. These compounds, including 4-hydroxy-6-methoxyquinoline-2-carboxylic acid, have been isolated, highlighting the occurrence and potential biological relevance of methoxyquinoline derivatives in nature (Starratt & Caveney, 1996).
Photolabile Groups for Biological Messengers
The exploration of brominated hydroxyquinoline as a photolabile protecting group, which shows greater efficiency and sensitivity to multiphoton-induced photolysis than other groups, underscores the importance of such chemical modifications in developing tools for biological research. These groups can be used to cage biological messengers, allowing for precise control over their spatial and temporal release in vivo (Fedoryak & Dore, 2002).
Safety and Hazards
Propriétés
IUPAC Name |
4-methoxy-6-nitroquinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5/c1-18-10-5-9(11(14)15)12-8-3-2-6(13(16)17)4-7(8)10/h2-5H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUIWGSCIJUQKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-Chlorophenoxy)pyridin-3-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B2934231.png)
![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2934232.png)



![[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethyl]-methyl-amine hydrochloride](/img/structure/B2934241.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2934242.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-4-propylthiadiazole-5-carboxamide](/img/structure/B2934243.png)
![4-chloro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2934245.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(6-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2934249.png)
![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2934251.png)
![2-(Pyrrolidin-2-yl)imidazo[1,2-a]pyrimidine dihydrochloride](/img/structure/B2934253.png)